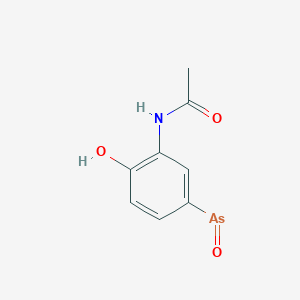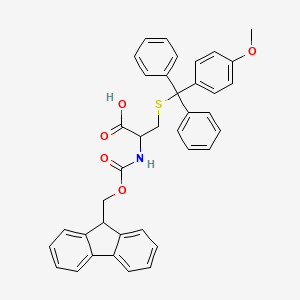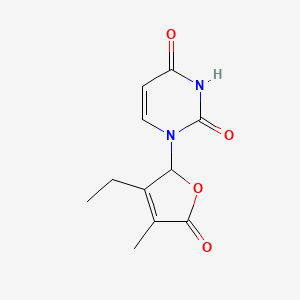
Trioctyl(propyl)azanium;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trioctyl(propyl)azanium;hydrobromide is a quaternary ammonium compound that has gained attention in various scientific fields due to its unique chemical properties. This compound is characterized by its long alkyl chains and the presence of a bromide ion, which contribute to its distinct behavior in chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trioctyl(propyl)azanium;hydrobromide typically involves the quaternization of trioctylamine with propyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether. The precipitate is filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
Trioctyl(propyl)azanium;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Complexation Reactions: It can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or methanol, using reagents such as sodium chloride or potassium hydroxide.
Oxidation and Reduction Reactions: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.
Complexation Reactions: Often performed in aqueous solutions with metal salts like copper sulfate or nickel chloride.
Major Products Formed
Substitution Reactions: The major products include the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction Reactions: Depending on the reagents used, the products can vary widely.
Complexation Reactions: The products are typically metal complexes with varying stoichiometries.
科学的研究の応用
Trioctyl(propyl)azanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and other aggregates.
Industry: Utilized in the formulation of surfactants and detergents, as well as in the treatment of wastewater.
作用機序
The mechanism of action of Trioctyl(propyl)azanium;hydrobromide is primarily based on its ability to interact with various molecular targets through ionic and hydrophobic interactions. The long alkyl chains provide hydrophobic interactions, while the quaternary ammonium group allows for ionic interactions with negatively charged species. These interactions enable the compound to act as a surfactant, phase transfer catalyst, and complexing agent.
類似化合物との比較
Similar Compounds
Tetraoctylammonium Bromide: Similar in structure but with four octyl groups instead of three octyl and one propyl group.
Trioctylmethylammonium Chloride: Similar but with a methyl group instead of a propyl group and chloride instead of bromide.
Trioctylamine: The parent amine without the quaternization.
Uniqueness
Trioctyl(propyl)azanium;hydrobromide is unique due to the presence of the propyl group, which can influence its solubility and reactivity compared to other quaternary ammonium compounds. The bromide ion also imparts different properties compared to chloride or iodide ions, making it suitable for specific applications where these properties are advantageous.
特性
分子式 |
C27H59BrN+ |
|---|---|
分子量 |
477.7 g/mol |
IUPAC名 |
trioctyl(propyl)azanium;hydrobromide |
InChI |
InChI=1S/C27H58N.BrH/c1-5-9-12-15-18-21-25-28(24-8-4,26-22-19-16-13-10-6-2)27-23-20-17-14-11-7-3;/h5-27H2,1-4H3;1H/q+1; |
InChIキー |
PIVZYJMLIVYZJA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC[N+](CCC)(CCCCCCCC)CCCCCCCC.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12809418.png)
![N-Acetyl glutamate de L-lysine [French]](/img/structure/B12809427.png)
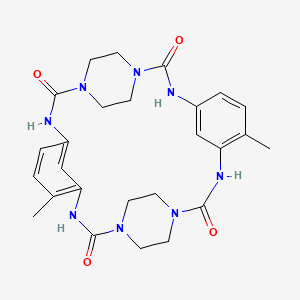

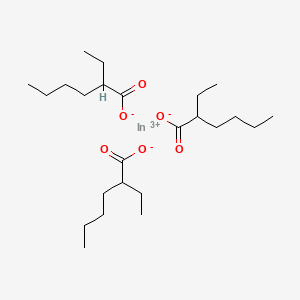

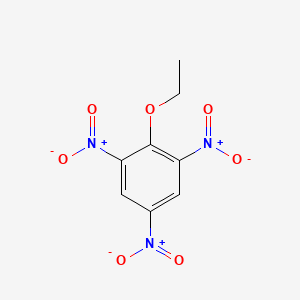

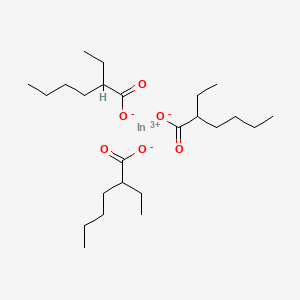
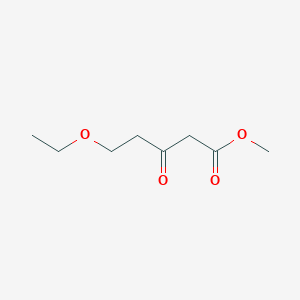
![4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine](/img/structure/B12809492.png)
